

Commercial Availability and Application of 1 α ,24,25-Trihydroxyvitamin D2

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Compound of Interest

Compound Name: 1 α , 24, 25-Trihydroxy VD2

Cat. No.: B8082321

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[City, State] – December 11, 2025 – For researchers, scientists, and professionals in drug development, access to high-quality, biologically active compounds is paramount. 1 α ,24,25-Trihydroxyvitamin D2 (also known as 1,24,25-Trihydroxy VD2), a key metabolite of vitamin D2, is available from several commercial suppliers for research purposes. This document provides detailed application notes and protocols for its use in scientific investigation.

Commercial Suppliers

1 α ,24,25-Trihydroxyvitamin D2 is available from a range of suppliers specializing in biochemicals and research reagents. Notable vendors include MedChemExpress, Vulcanchem, Gentaur Genprice, Sapphire Bioscience, and Immunomart. The compound is typically supplied as a solid, with molecular formula C₂₈H₄₄O₄ and a molecular weight of 444.65 g/mol. Its CAS number is 457048-34-9. For optimal stability, it should be stored at -20°C, protected from light.

Biological Activity and Mechanism of Action

1 α ,24,25-Trihydroxyvitamin D2 is a vitamin D analog that plays a role in calcium homeostasis. Its primary mechanism of action involves interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Although it binds to the VDR, its affinity is different from that of the active form of vitamin D3, 1 α ,25-dihydroxyvitamin D3 (Calcitriol). It also exhibits weak binding to the vitamin D-binding protein (DBP), which contributes to its shorter plasma half-life.

The biological activities of 1 α ,24,25-Trihydroxyvitamin D2 include:

- **Regulation of Calcium Homeostasis:** It indirectly modulates intestinal calcium absorption and renal calcium reabsorption by inhibiting the synthesis of 1,25(OH)₂D₃.
- **Suppression of Parathyroid Hormone (PTH):** In vitro studies have demonstrated its ability to suppress PTH secretion from parathyroid cells at picomolar concentrations.
- **Metabolism by CYP24A1:** This compound is a substrate for the cytochrome P450 enzyme CYP24A1, a key enzyme in the catabolism of vitamin D metabolites.

Quantitative Data

The following table summarizes the available quantitative data for 1 α ,24,25-Trihydroxyvitamin D2 in comparison to the active form of Vitamin D3, 1 α ,25-dihydroxyvitamin D3.

Parameter	1 α ,24,25-Trihydroxyvitamin D2	1 α ,25-dihydroxyvitamin D3	Reference
VDR Binding Affinity (Kd)	0.8 nM	0.4 nM	[1]
DBP Binding Affinity (Ka)	$1.2 \times 10^6 \text{ M}^{-1}$	$5.8 \times 10^6 \text{ M}^{-1}$	[1]
Plasma Half-Life (in rats)	2.3 hours	15 hours	[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of 1 α ,24,25-Trihydroxyvitamin D2 are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of 1 α ,24,25-Trihydroxyvitamin D2 for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

- Purified recombinant VDR or VDR-expressing cell/tissue homogenates.
- Radioligand: [^3H]- $1\alpha,25(\text{OH})_2\text{D}_3$.
- Unlabeled $1\alpha,24,25$ -Trihydroxyvitamin D₂ (test compound).
- Unlabeled $1\alpha,25(\text{OH})_2\text{D}_3$ (for non-specific binding control).
- Assay Buffer (e.g., Tris-HCl based buffer with stabilizing agents).
- Glass fiber filters and vacuum filtration manifold.
- Scintillation cocktail and liquid scintillation counter.

Protocol:

- Receptor Preparation: Prepare a homogenate from cells or tissues expressing VDR in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer.
- Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of [^3H]- $1\alpha,25(\text{OH})_2\text{D}_3$, and serial dilutions of $1\alpha,24,25$ -Trihydroxyvitamin D₂.
- Controls: Include wells for total binding (no competitor), non-specific binding (a high concentration of unlabeled $1\alpha,25(\text{OH})_2\text{D}_3$), and vehicle control.
- Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium.
- Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.
- Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to

determine the IC₅₀ value, from which the K_i can be calculated.[\[2\]](#)

VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of 1 α ,24,25-Trihydroxyvitamin D₂ to activate VDR-mediated gene transcription.

Materials:

- A suitable mammalian cell line (e.g., HEK293, Saos-2) that expresses VDR or can be co-transfected with a VDR expression vector.
- A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
- A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
- Transfection reagent.
- 1 α ,24,25-Trihydroxyvitamin D₂.
- Luciferase assay reagents.
- Luminometer.

Protocol:

- Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the VDRE-luciferase reporter plasmid and the normalization control plasmid.
- Treatment: After transfection, treat the cells with serial dilutions of 1 α ,24,25-Trihydroxyvitamin D₂ or vehicle control for 22-24 hours.[\[3\]](#)
- Cell Lysis: Lyse the cells using the appropriate lysis buffer.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[\[4\]](#)

- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC₅₀ value.[\[5\]](#)

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay assesses the ability of 1 α ,24,25-Trihydroxyvitamin D₂ to induce the differentiation of human promyelocytic leukemia (HL-60) cells into a more mature monocytic/macrophagic phenotype, measured by their ability to reduce nitroblue tetrazolium (NBT).

Materials:

- HL-60 cells.
- RPMI 1640 medium supplemented with fetal bovine serum.
- 1 α ,24,25-Trihydroxyvitamin D₂.
- Nitroblue tetrazolium (NBT) solution.
- Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulant.
- Dimethyl sulfoxide (DMSO).
- Spectrophotometer or microscope.

Protocol:

- Cell Culture and Treatment: Culture HL-60 cells and treat with various concentrations of 1 α ,24,25-Trihydroxyvitamin D₂ for a specified period (e.g., 48-72 hours).
- NBT Reduction: Harvest the cells and resuspend them in a medium containing NBT solution and a stimulant like PMA. Incubate at 37°C for 30 minutes.[\[6\]](#)
- Quantification:
 - Microscopic: Count the percentage of cells containing intracellular dark blue formazan deposits under a microscope.

- Spectrophotometric: Lyse the cells and dissolve the formazan in DMSO. Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of reduced NBT.[7]
- Data Analysis: Plot the percentage of differentiated cells or the absorbance against the log concentration of the test compound.

Parathyroid Hormone (PTH) Secretion Assay

This assay measures the effect of $1\alpha,24,25$ -Trihydroxyvitamin D2 on the secretion of PTH from primary parathyroid cells or a suitable cell line.

Materials:

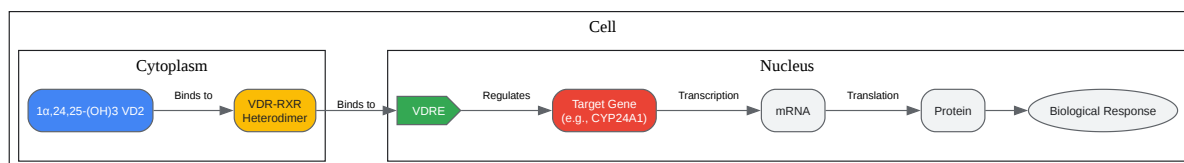
- Isolated primary bovine or human parathyroid cells, or a suitable cell line.
- Culture medium with varying calcium concentrations.
- $1\alpha,24,25$ -Trihydroxyvitamin D2.
- Commercial PTH ELISA kit.

Protocol:

- Cell Culture and Treatment: Culture the parathyroid cells. Incubate the cells with different concentrations of $1\alpha,24,25$ -Trihydroxyvitamin D2 in media containing low, normal, and high calcium concentrations for a defined period (e.g., 2-16 hours).[8]
- Sample Collection: Collect the cell culture supernatant.
- PTH Quantification: Measure the concentration of PTH in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11][12][13]
- Data Analysis: Plot the PTH concentration against the log concentration of the test compound to determine the IC_{50} for PTH secretion inhibition.

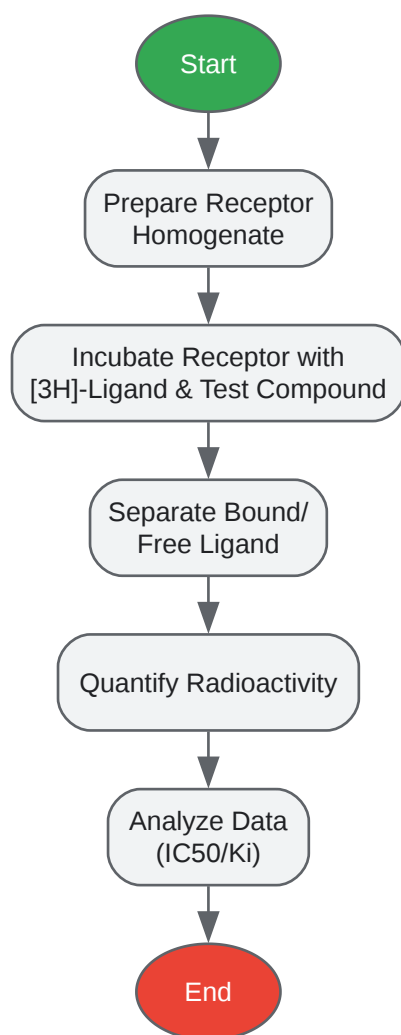
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described.



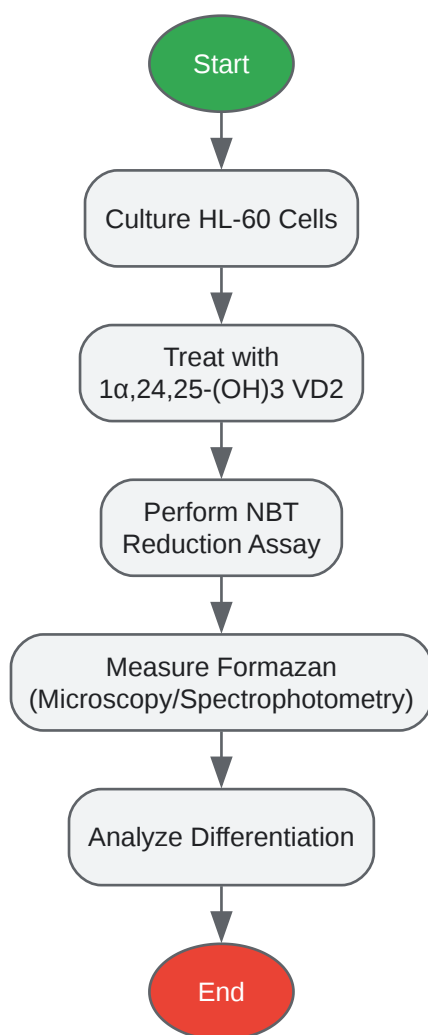
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Caption: VDR Genomic Signaling Pathway.



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Caption: VDR Competitive Binding Assay Workflow.



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Caption: HL-60 Cell Differentiation Assay Workflow.

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